Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
{12})H({13})NO(_{3}). It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that primarily targets 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions .
Mode of Action
The compound interacts with 5-LO, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway . By inhibiting 5-LO, the compound disrupts the production of leukotrienes from arachidonic acid . This disruption can lead to downstream effects such as reduced inflammation and allergic reactions .
Pharmacokinetics
They undergo metabolism primarily in the liver, and are excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .
Result of Action
The inhibition of 5-LO by this compound results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as food or other drugs .
Biochemical Analysis
Biochemical Properties
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that can be used in the synthesis of 2-phenylthiomethyl-indole derivatives . These derivatives are known to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes . The interaction between this compound and these enzymes is crucial in its biochemical role .
Cellular Effects
The application of this compound and its derivatives has shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it is used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of leukotrienes . It interacts with enzymes such as 5-lipoxygenase (5-LO) and potentially affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate typically involves the esterification of 5-hydroxy-2-methylindole-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of Ethyl 5-hydroxy-2-methylindole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylindole-3-carboxylate.
Reduction: Formation of 5-hydroxy-2-methylindole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-hydroxy-2-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of obesity and cancer.
Industry: Utilized in the production of materials with specific electronic properties
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methylindole-3-carboxylate can be compared with other indole derivatives such as:
- Ethyl 5-methylindole-2-carboxylate
- 5-Methoxy-2-methylindole
- 1H-Benzo[g]indole
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Ethyl 5-hydroxy-2-methylindole-3-carboxylate is unique due to its specific hydroxyl and ester functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-91-6 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Nenitzescu reaction in synthesizing Ethyl 5-hydroxy-2-methylindole-3-carboxylate?
A1: The Nenitzescu reaction provides a synthetic pathway to obtain Ethyl 5-hydroxy-2-methylindole-3-carboxylate []. This reaction involves reacting a benzoquinone derivative with an enamine, such as ethyl 3-aminocrotonate. [] This method sparked interest in the 1950s due to its potential for synthesizing 5-hydroxyindole derivatives, particularly relevant due to the discovery of serotonin as a 5-hydroxyindole derivative. []
Q2: Are there any known structural isomers of Ethyl 5-hydroxy-2-methylindole-3-carboxylate, and what is their significance?
A2: Yes, research indicates the existence of isomeric Mannich bases derived from Ethyl 5-hydroxy-2-methylindole-3-carboxylate. [] While the specific details of these isomers are not elaborated upon in the provided abstracts, the existence of such isomers suggests potential variations in their chemical and biological properties compared to the parent compound. Further research into these isomers could reveal valuable insights into structure-activity relationships and potential applications.
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